3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 893613-41-7
VCID: VC3944752
InChI: InChI=1S/C21H19N3O3/c1-25-18-9-15(10-19(26-2)20(18)27-3)16-11-22-21-17(12-23-24(21)13-16)14-7-5-4-6-8-14/h4-13H,1-3H3
SMILES: COC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2
Molecular Formula: C21H19N3O3
Molecular Weight: 361.4 g/mol

3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

CAS No.: 893613-41-7

Cat. No.: VC3944752

Molecular Formula: C21H19N3O3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine - 893613-41-7

Specification

CAS No. 893613-41-7
Molecular Formula C21H19N3O3
Molecular Weight 361.4 g/mol
IUPAC Name 3-phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C21H19N3O3/c1-25-18-9-15(10-19(26-2)20(18)27-3)16-11-22-21-17(12-23-24(21)13-16)14-7-5-4-6-8-14/h4-13H,1-3H3
Standard InChI Key WGMAXVYWIMCHHQ-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2
Canonical SMILES COC1=CC(=CC(=C1OC)OC)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2

Introduction

Structural and Chemical Identity

The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused pyrazole and pyrimidine ring system. In this derivative, the phenyl group at position 3 resides on the pyrazole ring, while the 3,4,5-trimethoxyphenyl moiety occupies position 6 of the pyrimidine ring. The methoxy groups at the 3, 4, and 5 positions of the aryl substituent introduce steric bulk and electronic modulation, which influence reactivity and intermolecular interactions .

Molecular Formula: C24H21N3O3\text{C}_{24}\text{H}_{21}\text{N}_{3}\text{O}_{3}
Molecular Weight: 399.45 g/mol
IUPAC Name: 3-Phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine

Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)

PropertyValue/DescriptionSource Analogue Reference
Melting Point248–250°C (predicted)
Density~1.33 g/cm³
SolubilitySoluble in DCM, DMF; sparingly soluble in EtOH
UV-Vis Absorption (λ_max)~350 nm (in DMSO)

Synthetic Methodologies

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions between β-enaminones and 3-aminopyrazoles, followed by functionalization at specific positions . For 3-phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine, a plausible route involves:

Characterization Data (Representative Example)

A structurally related compound, ethyl 2-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate, exhibits:

  • 1H NMR (500 MHz, CDCl3): δ 8.03 (d, J = 7.2 Hz, 2H), 7.72 (s, 1H), 7.57 (s, 2H), 4.57 (q, J = 7.1 Hz, 1H), 3.99 (s, 9H) .

  • MS (ESI): m/z 434 [M + H]+ .

These data suggest that the target compound would display analogous aromatic proton signals and methoxy group resonances in its NMR spectrum.

Photophysical and Electronic Properties

Pyrazolo[1,5-a]pyrimidines exhibit notable fluorescence due to their extended π-conjugation and intramolecular charge transfer (ICT) effects . For example:

  • Substitution with electron-donating groups (e.g., methoxy) enhances quantum yields (up to 44%) and Stokes shifts (>100 nm) .

  • The 3,4,5-trimethoxyphenyl group in the target compound likely augments ICT, making it a candidate for fluorescent probes or optoelectronic materials .

Table 2: Comparative Photophysical Data of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Substitutionλ_em (nm)Quantum Yield (%)Stokes Shift (nm)
7-pp-Methoxyphenyl48044130
7-Phenyl46032110
6-(3,4,5-Trimethoxyphenyl) [Predicted]490–51038–45140–160

Biological and Pharmacological Relevance

Although direct studies on 3-phenyl-6-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine are absent, structurally related compounds demonstrate kinase inhibitory activity . For instance:

  • Pyrazolo[1,5-a]pyrimidines substituted with aryl groups exhibit nanomolar inhibition constants against Trk kinases, which are implicated in cancer and neurodegenerative diseases .

  • The trimethoxyphenyl moiety, common in microtubule-targeting agents (e.g., combretastatin analogs), suggests potential antiproliferative activity .

Applications in Materials Science

The rigidity and planar structure of this compound make it suitable for:

  • Organic Light-Emitting Diodes (OLEDs): As an emissive layer component due to tunable fluorescence .

  • Supramolecular Chemistry: π-Stacking interactions facilitated by the trimethoxyphenyl group could enable crystal engineering applications .

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